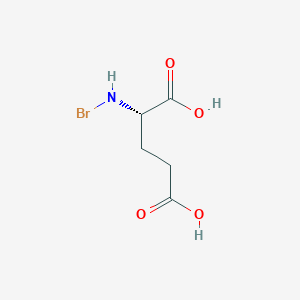![molecular formula C28H42BrNO B14447764 N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 74386-45-1](/img/structure/B14447764.png)
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide is a chemical compound known for its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of 4-benzoylbenzyl chloride with N,N-dimethyldodecylamine in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mécanisme D'action
The mechanism of action of N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. Additionally, it may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide
- N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride
Uniqueness
N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Propriétés
Numéro CAS |
74386-45-1 |
|---|---|
Formule moléculaire |
C28H42BrNO |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
(4-benzoylphenyl)methyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C28H42NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-23-29(2,3)24-25-19-21-27(22-20-25)28(30)26-17-14-13-15-18-26;/h13-15,17-22H,4-12,16,23-24H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
IHUHYCRFWIKSJZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamothioic acid, [(benzoylamino)(methylthio)methylene]-, S-methyl ester](/img/structure/B14447685.png)
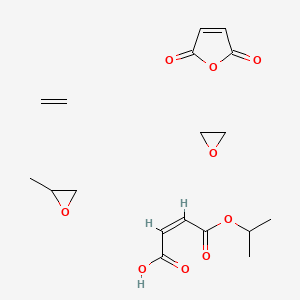
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
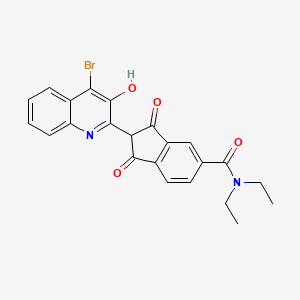
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
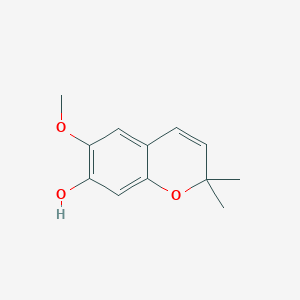
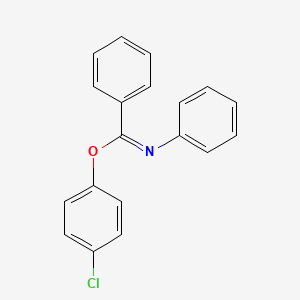

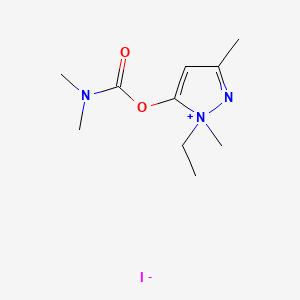
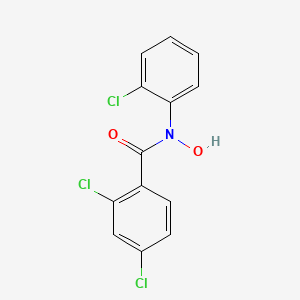
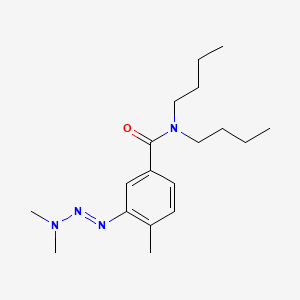

![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
